molecular formula C9H5F3S B6166199 7-(trifluoromethyl)-1-benzothiophene CAS No. 120568-07-2

7-(trifluoromethyl)-1-benzothiophene

Cat. No.: B6166199
CAS No.: 120568-07-2
M. Wt: 202.2
InChI Key:
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Description

7-(Trifluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group (-CF₃) attached to the benzothiophene structure significantly influences its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1-benzothiophene typically involves the introduction of the trifluoromethyl group into the benzothiophene framework. One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often include the use of photoredox catalysts under visible light irradiation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize readily available organic precursors and fluorinating agents like cesium fluoride to generate the trifluoromethyl group on demand .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted benzothiophenes.

    Substitution: Halogenated benzothiophenes.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1-benzothiophene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological outcomes .

Comparison with Similar Compounds

    7-Methyl-1-benzothiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    7-Chloro-1-benzothiophene: Contains a chlorine atom instead of a trifluoromethyl group.

    7-Bromo-1-benzothiophene: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness: 7-(Trifluoromethyl)-1-benzothiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it more versatile compared to its analogs .

Properties

CAS No.

120568-07-2

Molecular Formula

C9H5F3S

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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